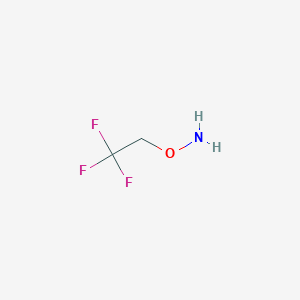

O-(2,2,2-trifluoroethyl)hydroxylamine

Description

Significance of Trifluoroethyl-Containing Compounds in Chemical Sciences

The incorporation of fluorine into organic molecules can dramatically alter their properties. The trifluoromethyl (-CF3) group, a key component of the trifluoroethyl moiety, is particularly influential in medicinal chemistry and materials science. hovione.combohrium.com Its inclusion is a widely used strategy to fine-tune the characteristics of a parent compound. mdpi.com

The significance of the trifluoromethyl group stems from several key effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the in vivo half-life of a drug. mdpi.com

Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes and improve bioavailability. mdpi.com

Electronic Effects: As a potent electron-withdrawing group, the -CF3 moiety can significantly influence the acidity or basicity of nearby functional groups and modulate electronic interactions with biological targets. mdpi.com

Binding Interactions: The trifluoromethyl group can participate in favorable interactions with protein binding pockets, potentially increasing the binding affinity and selectivity of a drug candidate. nih.gov

A notable example of its impact is seen in isoxazole-based molecules, where the addition of a -CF3 group enhanced anti-cancer activity by nearly eightfold compared to the non-fluorinated version. nih.gov The trifluoroethyl group (-CH2CF3) carries these powerful attributes, making compounds like O-(2,2,2-trifluoroethyl)hydroxylamine valuable for introducing this moiety into new chemical structures.

Role of Hydroxylamine (B1172632) Derivatives in Modern Synthetic Chemistry

Hydroxylamine and its derivatives are versatile and fundamental reagents in modern organic synthesis, participating in a wide array of chemical transformations. wikipedia.org Their utility is rooted in the unique reactivity of the N-O single bond and the nucleophilicity of the nitrogen atom.

Key applications of hydroxylamine derivatives include:

Oxime Formation: The classic reaction of hydroxylamines with aldehydes and ketones produces oximes. researchgate.netorientjchem.org This reaction is not only used for the protection and purification of carbonyl compounds but also serves as a gateway to further transformations, such as the Beckmann rearrangement to form amides. wikipedia.orgorientjchem.org

Electrophilic Amination: O-substituted hydroxylamines, where the oxygen is attached to a good leaving group, function as powerful electrophilic aminating agents. rsc.org These reagents allow for the direct formation of C-N, N-N, and other bonds, providing efficient routes to amines and hydrazines, often without the need for cumbersome protecting groups. nih.govrsc.org

Synthesis of Nitrogen Heterocycles: Hydroxylamine derivatives are crucial building blocks for synthesizing various nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals.

Bioconjugation and Carbohydrate Chemistry: The high nucleophilicity of alkoxyamines makes them excellent tools for chemoselective ligation, particularly in glycobiology for linking molecules to carbohydrates. researchgate.net

The diverse reactivity of this class of compounds makes them indispensable tools for constructing complex molecules in fields ranging from drug discovery to materials science. nih.gov

Current Research Landscape of this compound

The current research involving this compound positions it as a specialized building block primarily used to introduce the trifluoroethoxylamino moiety. Its hydrochloride salt (CAS 68401-66-1) is commercially available and categorized as a pharmaceutical intermediate and a fluorinated building block. echemi.combldpharm.com

The most well-documented application of this reagent is in the field of carbohydrate chemistry. It serves as an oxime-forming reactant for coupling reactions with the reducing end of sugars. medchemexpress.commedchemexpress.combiozol.de This ligation creates a stable oxime linkage, and the incorporated trifluoroethyl group can serve multiple purposes:

It acts as a unique chemical tag, with the 19F nucleus being readily detectable by NMR spectroscopy for analytical studies.

It modifies the physicochemical properties of the resulting glycoconjugate, enhancing lipophilicity and stability.

A 2016 study utilized this compound in real-time NMR studies to investigate the dynamics of oxyamine ligations with reducing carbohydrates under equilibrium conditions. medchemexpress.com This work underscores the reagent's utility in creating well-defined bioconjugates for analytical and biochemical research.

While its applications are not as broad as simpler hydroxylamines, the research landscape for this compound is focused on high-value applications where the specific properties of the trifluoroethyl group are leveraged. It represents a strategic reagent for chemists aiming to combine the reliable chemistry of oxime formation with the powerful benefits of fluorination in fields like chemical biology and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

O-(2,2,2-trifluoroethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3NO/c3-2(4,5)1-7-6/h1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHLKGAMXQASQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444605 | |

| Record name | Hydroxylamine, O-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76029-68-0 | |

| Record name | Hydroxylamine, O-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of O 2,2,2 Trifluoroethyl Hydroxylamine

Nucleophilic Reactivity Profiles

O-(2,2,2-trifluoroethyl)hydroxylamine, like other hydroxylamine (B1172632) derivatives, exhibits notable nucleophilic character. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group on the oxygen atom modulates the nucleophilicity of both the nitrogen and oxygen atoms, influencing its reactivity in various chemical transformations. Generally, hydroxylamines can act as ambident nucleophiles, reacting via either the nitrogen or the oxygen atom. researchgate.net The oxygen atom of hydroxylamines bearing an N-electron-withdrawing substituent, also known as hydroxamic acids, can serve as a reactive nucleophile in transition-metal-catalyzed reactions. organic-chemistry.org

The dual nucleophilic nature of hydroxylamine derivatives allows them to participate in reactions that form both carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Reagents derived from hydroxylamines where the oxygen is substituted with a good leaving group have shown significant potential as electrophilic aminating agents, facilitating stereo- and regioselective C–N bond-formation reactions without the need for metal catalysts. rsc.org

In the context of O-substituted hydroxylamines, the oxygen atom can act as the primary nucleophile, particularly in transition-metal-catalyzed allylic substitutions. organic-chemistry.org For instance, studies on hydroxamic acids (hydroxylamines with N-electron-withdrawing substituents) have shown that the oxygen atom is the reactive nucleophile in these reactions. organic-chemistry.org The electron-withdrawing group enhances the acidity of the oxygen's proton and reduces the nucleophilicity of the nitrogen, favoring O-allylation. organic-chemistry.org This principle suggests that this compound would favor reactions at the nitrogen atom, which acts as the nucleophilic center for forming C-N bonds in the absence of specific catalytic conditions that activate the oxygen.

This compound can undergo N-formylation when treated with 2,2,2-trifluoroethyl formate (B1220265) (TFEF). TFEF is a versatile and selective reagent for the formylation of various functional groups, including alcohols, amines, and N-hydroxylamines. nih.govorganic-chemistry.org The reaction with N-hydroxylamines is particularly efficient, proceeding in high yields. nih.govenamine.net

Research has demonstrated that TFEF effectively formylates N-hydroxylamines, providing the corresponding formylated products in yields ranging from 88% to 95%. enamine.net This high efficiency makes TFEF an indispensable tool for this transformation. enamine.net The formylation of primary and secondary amines is generally faster than O-formylation of alcohols, and in molecules containing both an amine and an alcohol group, TFEF preferentially formylates the amino group. enamine.net

| Substrate Class | Reagent | Product | Typical Yield | Reference |

| Alcohols (Primary, Secondary) | TFEF | O-formylated adduct | High | nih.govorganic-chemistry.org |

| Amines (Primary, Secondary) | TFEF | N-formylated adduct | Excellent | organic-chemistry.orgenamine.net |

| N-Hydroxylamines | TFEF | N-formylated adduct | 88-95% | nih.govenamine.net |

Role in Condensation and Ligation Reactions

Ligation reactions are crucial in chemical biology for the synthesis of large biomolecules like proteins. O-alkoxyamines, including this compound, are key reagents in these processes, particularly in the formation of oxime bonds.

Oxime ligation is a chemoselective reaction between a carbonyl compound (an aldehyde or ketone) and an aminooxy group to form a stable oxime bond. nih.gov This reaction is widely used for biomolecular labeling and conjugation due to its high selectivity and the stability of the resulting linkage. nih.govnih.gov this compound hydrochloride is a suitable reactant for these coupling reactions, for example, with reducing sugars. medchemexpress.com

The reaction proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon. nih.gov While the reaction can be slow at neutral pH, it can be accelerated through various methods, including the use of catalysts like aniline. nih.govchemrxiv.org Aniline catalysis activates aromatic aldehydes, leading to rapid formation of oxime conjugates under ambient conditions with rate constants of 10¹-10³ M⁻¹s⁻¹. nih.gov

| Ligation Type | Reactants | Bond Formed | Key Features |

| Oxime Ligation | Carbonyl (Aldehyde/Ketone) + Aminooxy Group | C=N-O (Oxime) | Highly chemoselective, stable bond, can be catalyzed. nih.govnih.gov |

The α-ketoacid-hydroxylamine (KAHA) ligation is a powerful method for chemical protein synthesis, forming an amide bond from the reaction of a peptide α-ketoacid and a peptide with an N-terminal hydroxylamine. springernature.comnih.govnih.gov The reaction proceeds under acidic, aqueous conditions without requiring coupling agents. nih.gov

The mechanism and utility of KAHA ligation have been studied with different types of hydroxylamines. A distinction is made between O-unsubstituted (Type I) and O-substituted (Type II) hydroxylamines. rsc.orgethz.ch While O-substituted hydroxylamines were investigated to mitigate the slow reactivity of O-unsubstituted versions in aqueous solutions, research has shown that simple O-alkyl groups are essentially inert in the KAHA ligation, despite being stable to solid-phase peptide synthesis (SPPS) conditions. ethz.ch This finding suggests that this compound, as an O-alkyl substituted hydroxylamine, is not an effective reagent for promoting KAHA ligation for amide bond formation. ethz.ch Computational studies have helped to revise the mechanistic pathways for both Type I and Type II KAHA ligations, explaining experimental observations from isotope labeling experiments. rsc.org

Radical Reactions and Mechanistic Elucidation

There is limited specific research available on the radical reactions of this compound. However, the low reactivity of the parent hydroxylamine with superoxide (B77818) suggests that its O-alkyl derivatives may also exhibit low reactivity in similar radical processes. Mechanistic elucidation of hydroxylamine reactions in other contexts, such as reactions with phosphate (B84403) esters, shows that it can react as an oxygen nucleophile, likely through its zwitterionic ammonia (B1221849) oxide tautomer. researchgate.netusfq.edu.ec Further research is required to fully elucidate the potential radical reaction pathways and mechanisms for this compound.

N-Trifluoroethyl Radical Generation and Transformation Pathways

The generation of nitrogen-centered radicals from hydroxylamine derivatives is a known process, often initiated by the homolytic cleavage of the N-O bond. researchgate.net While direct studies on the generation of the N-(2,2,2-trifluoroethyl)aminyl radical from this compound are not extensively documented in the reviewed literature, the principles of N-O bond fragmentation in analogous systems provide a basis for understanding its potential pathways.

Photochemical or thermal induction can lead to the cleavage of the relatively weak N-O bond in hydroxylamine derivatives. researchgate.net For instance, the photolysis of O-alkyl-N-acyl-N-phenylhydroxylamines has been shown to produce alkoxy and acylaminyl radical pairs through N-O bond homolysis. researchgate.net Similarly, N-functionalized amides, such as N-halo and N-xanthylamides, serve as precursors for amidyl radicals upon photochemical or radical initiation. nih.gov These nitrogen-centered radicals can then participate in various transformations, including intramolecular cyclizations and additions to olefins. princeton.edu

The transformation pathways of the putative N-(2,2,2-trifluoroethyl)aminyl radical would be influenced by the presence of the trifluoroethyl group. The high electronegativity of the fluorine atoms would affect the radical's stability and reactivity. While specific transformation pathways for the N-(2,2,2-trifluoroethyl)aminyl radical are not detailed in the available literature, related nitrogen-centered radicals are known to undergo processes such as hydrogen atom transfer (HAT) and addition to unsaturated systems. nih.govprinceton.edu For example, amidyl radicals can engage in site-selective, intermolecular C-H functionalizations. nih.gov

Investigation of 1,2-Hydride Shifts in Reaction Mechanisms

Carbocation rearrangements, such as 1,2-hydride shifts, are fundamental processes in organic chemistry that occur to furnish a more stable carbocation intermediate. orgoreview.combyjus.commasterorganicchemistry.com These shifts involve the migration of a hydride ion from an adjacent carbon atom to the carbocation center. orgoreview.combyjus.com The driving force for this rearrangement is the formation of a more stable carbocation, for example, the conversion of a secondary carbocation to a tertiary one. masterorganicchemistry.com

In the context of reactions involving this compound, the potential for 1,2-hydride shifts would likely arise in reaction pathways that involve carbocationic intermediates. However, the existing literature does not provide specific examples or investigations of 1,2-hydride shifts occurring directly in the reaction mechanisms of this compound.

Generally, for a hydride shift to occur, a carbocation must be formed, a process often observed in SN1 and E1 reactions. masterorganicchemistry.com If a reaction involving this compound were to proceed through a pathway that generates a carbocation adjacent to a carbon atom bearing a hydrogen, a 1,2-hydride shift would be a plausible subsequent step if it leads to a more stable carbocation. The presence of the electron-withdrawing trifluoroethyl group could influence the stability of any nearby carbocation, potentially affecting the thermodynamics of such a rearrangement. Without direct experimental or computational studies on this specific compound, the occurrence and significance of 1,2-hydride shifts in its reaction mechanisms remain a subject for future investigation.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. documentsdelivered.com In the context of hydroxylamine derivatives, these rearrangements, particularly those involving the N-O bond, are of significant interest.

acs.orgacs.org-Sigmatropic Shifts Involving the N-O Bond

The acs.orgacs.org-sigmatropic rearrangement is a well-studied pericyclic reaction that proceeds through a six-membered cyclic transition state. documentsdelivered.com In derivatives of hydroxylamine, such as O-vinylhydroxylamines, this type of rearrangement can be triggered, leading to the formation of new carbon-carbon and carbon-oxygen bonds. For instance, O-vinylhydroxylamines can undergo N-arylation, which then initiates a rapid acs.orgacs.org-sigmatropic rearrangement. rsc.org Such reactions are driven by the relative weakness of the N-O bond, which facilitates its cleavage and reformation in a concerted manner. nih.gov

The Claisen rearrangement, a classic example of a acs.orgacs.org-sigmatropic shift, involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com The Cope rearrangement is a similar process involving 1,5-dienes. masterorganicchemistry.com These reactions are stereospecific and are governed by the principles of orbital symmetry. documentsdelivered.com While direct examples involving this compound are not prevalent in the literature, the fundamental principles of acs.orgacs.org-sigmatropic rearrangements in analogous hydroxylamine systems suggest that if this compound were converted into a suitable O-alkenyl derivative, it could potentially undergo such a rearrangement.

Bioorthogonal Reactivity Profiles

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. rsc.org O-alkylhydroxylamines have emerged as valuable reagents in this field.

Chemoselectivity and Physiological Compatibility of Reactions

A key requirement for bioorthogonal reactions is high chemoselectivity, meaning the reacting partners only react with each other and not with the vast array of other functional groups present in a biological environment. rsc.org Reactions involving hydroxylamines, such as the retro-Cope elimination with strained alkynes, have demonstrated excellent chemoselectivity. researchgate.netnih.gov These reactions proceed under physiological conditions of temperature and pH and are compatible with aqueous environments. nih.gov

The physiological compatibility of fluorinated organic compounds is an area of active research. The introduction of fluorine can alter a molecule's properties, such as its lipophilicity and metabolic stability. nih.gov While extensive data on the specific physiological compatibility of this compound is not available in the reviewed literature, the use of fluorinated compounds in bioorthogonal chemistry is growing, suggesting that the trifluoroethyl group may be well-tolerated in certain biological contexts. byjus.comnih.gov

Retro-Cope Elimination Reactions with Strained Alkynes

A significant bioorthogonal reaction involving hydroxylamines is the retro-Cope elimination with strained alkynes, such as cyclooctynes. researchgate.netdocumentsdelivered.comacs.orgnih.govunipd.it This reaction is characterized by a highly regioselective transformation with rapid kinetics, with second-order rate constants reaching as high as 84 M-1s-1. researchgate.netacs.orgnih.gov The reaction involves the addition of the hydroxylamine to the strained alkyne, forming a stable enamine N-oxide ligation product. nih.gov

The reactivity in these retro-Cope eliminations is significantly influenced by the strain of the alkyne and the electronic properties of the substituents. For instance, bicyclononyne (BCN), a highly strained alkyne, exhibits excellent reaction kinetics in strain-promoted cycloadditions. nih.govresearchgate.netrsc.org Theoretical studies have been employed to understand and predict the reactivity trends in these reactions. unipd.it

The following table presents kinetic data for the retro-Cope elimination reaction of N,N-diethylhydroxylamine with various cyclooctynes, illustrating the effect of the alkyne structure on the reaction rate.

| Cyclooctyne Derivative | Second-Order Rate Constant (M-1s-1) in CD3CN |

| Cyclooctyne (COT) | 3.25 x 10-2 |

| Bicyclo[6.1.0]nonyne (BCN) | 2.17 x 10-1 |

| Difluorocyclooctyne (DIFO) | 83.6 |

Data sourced from Kang et al. (2021). nih.gov

This data highlights the significant rate enhancement achieved with strained and electronically activated alkynes. While specific kinetic data for this compound is not provided in these studies, the general principles of the retro-Cope elimination suggest it would be a viable reaction partner for strained alkynes in bioorthogonal applications.

Other Notable Transformations

Diazotization Reactions

The reaction of this compound with nitrous acid, a process known as diazotization, represents a significant transformation of this molecule. This reaction is analogous to the diazotization of other O-alkylhydroxylamines and primary aliphatic amines, proceeding through a series of well-defined steps to yield a highly reactive diazonium ion intermediate. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group influences the reactivity of the starting material and the stability of the intermediates.

The generally accepted mechanism for the diazotization of O-alkylhydroxylamines involves the initial formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. rsc.orgrsc.org The nitrogen atom of this compound then acts as a nucleophile, attacking the electrophilic nitrosonium ion. This initial step is an electrophilic nitrosation at the nitrogen atom of the free base form of the hydroxylamine derivative. rsc.orgrsc.org

Subsequent proton transfers and elimination of a water molecule lead to the formation of the 2,2,2-trifluoroethoxydiazonium ion (CF₃CH₂ON₂⁺). This diazonium ion is a key intermediate in the reaction. Like other aliphatic diazonium ions, it is highly unstable and prone to decomposition through the loss of dinitrogen (N₂), a thermodynamically very stable molecule. This decomposition results in the formation of a transient and highly reactive 2,2,2-trifluoroethoxyl cation (CF₃CH₂O⁺) and molecular nitrogen.

The fate of the 2,2,2-trifluoroethoxyl cation is dependent on the reaction medium. It can be trapped by nucleophiles present in the solution. For instance, in an aqueous acidic solution, the cation can react with water to form 2,2,2-trifluoroethanol (B45653) and a proton. If other nucleophiles, such as halide ions from the acid used, are present, the corresponding 2,2,2-trifluoroethyl halide may also be formed.

The key steps in the diazotization of this compound are summarized in the table below.

| Step | Reactants | Intermediate(s) | Product(s) | Description |

| 1 | Sodium Nitrite (B80452), Hydrochloric Acid | Nitrous Acid, Nitrosonium Ion | - | In situ generation of the electrophilic nitrosating agent. |

| 2 | This compound, Nitrosonium Ion | N-Nitroso-O-(2,2,2-trifluoroethyl)hydroxylamine | - | Nucleophilic attack of the hydroxylamine nitrogen on the nitrosonium ion. |

| 3 | N-Nitroso-O-(2,2,2-trifluoroethyl)hydroxylamine | Protonated N-nitroso intermediate | 2,2,2-Trifluoroethoxydiazonium Ion, Water | A series of proton transfers and dehydration to form the diazonium ion. |

| 4 | 2,2,2-Trifluoroethoxydiazonium Ion | - | 2,2,2-Trifluoroethoxyl Cation, Dinitrogen | Spontaneous decomposition of the unstable diazonium ion. |

| 5 | 2,2,2-Trifluoroethoxyl Cation, Water | - | 2,2,2-Trifluoroethanol, Proton | Trapping of the cation by a nucleophile (water) in the reaction medium. |

Applications in Advanced Organic Synthesis

Medicinal Chemistry Applications

Synthesis of Fluorinated Intermediates for Pharmaceutical Development

O-(2,2,2-trifluoroethyl)hydroxylamine is instrumental in the synthesis of various fluorinated intermediates. Fluorinated hydroxylamines are recognized as versatile precursors for creating novel fluorine-containing compounds. nih.govacs.org Although sometimes labile, these intermediates can be converted into a range of derivatives such as fluorinated amides and hydroxamic acids through controlled reaction pathways. nih.govacs.org The reactivity of the hydroxylamine (B1172632) group allows for transformations that lead to more complex molecular structures. For example, it can be used as an oxime reactant in coupling reactions. medchemexpress.com The development of reagents based on N-trifluoromethyl hydroxylamine structures has also enabled the direct incorporation of the NCF₃ moiety into complex bioactive molecules and various unsaturated substrates through photoredox catalysis. nih.gov This highlights the broader utility of fluorinated hydroxylamines as precursors to valuable pharmaceutical intermediates.

Preparation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals due to their diverse biological activities. semanticscholar.org this compound and its derivatives are valuable in the synthesis of these complex ring systems. For instance, N-2,2,2-trifluoroethylisatin ketimines, which can be derived from trifluoroethylamine precursors, have been extensively used as synthons in cycloaddition reactions to construct complex, trifluoromethyl-containing spirooxindole derivatives and bispiro heterocycles. nih.gov These reactions often proceed with high diastereoselectivity to yield intricate molecular architectures. nih.gov Furthermore, trifluoromethyl N,N-aminals, which are important precursors for other fluorinated building blocks, can be synthesized from nitrogen heterocycles and subsequently transformed into N-trifluoroethyl amines. researchgate.net

Table 1: Examples of Heterocyclic Synthesis Involving Trifluoroethyl Moieties

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines, Methyleneindolinones | Bifunctional squaramide-tertiary amine | Trifluoromethyl-containing spirooxindole derivatives |

| [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines, Maleimides | Phase transfer catalyst | Trifluoromethyl spiro-fused[succinimide-pyrrolidine-oxindole] derivatives |

| [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines, Benzylidenechromanones | DABCO | Trifluoromethyl bispiro-[oxindole-pyrrolidine-chromanone] derivatives |

Synthesis of N-Trifluoroethylamines for Enhanced Pharmacological Properties

N-trifluoroethylamines are important components in many modern pharmaceuticals. The incorporation of the 2,2,2-trifluoroethyl group onto a nitrogen atom often leads to enhanced bioactivity and superior metabolic stability. nbinno.com This makes compounds containing this moiety highly desirable in drug design. nbinno.com this compound can serve as a precursor in synthetic routes that yield N-trifluoroethylamines. For example, trifluoromethyl N,N-aminals can be converted into N-trifluoroethyl amines. researchgate.net An efficient method for constructing trifluoroethylamine-containing 3,3′-disubstituted oxindoles has been developed using 2,2,2-trifluoroethylamine hydrochloride, demonstrating a practical application for this class of compounds in building complex molecular structures. researchgate.net

Agrochemical and Materials Science Applications

The unique properties imparted by fluorine are also highly valued in the development of agrochemicals and advanced materials. The trifluoromethyl group is a prevalent feature in many successful commercial products.

Incorporation of Trifluoromethyl Moieties in Target Compounds

The introduction of trifluoromethyl (CF₃) groups is a cornerstone of modern agrochemical design, with approximately 50% of crop protection products under development containing fluorine. solvay.com The CF₃ group can significantly increase the efficacy and stability of pesticides and herbicides. nbinno.comnih.gov this compound is a valuable building block for introducing the trifluoroethyl moiety into these target compounds. The presence of this group can enhance the biological activity of the agrochemical, leading to more effective pest and weed control. nbinno.comresearchgate.net Many successful commercial agrochemicals, including herbicides, fungicides, and insecticides, feature a trifluoromethyl group as a key part of their molecular structure. researchgate.netccspublishing.org.cn

Table 2: Selected Agrochemicals Containing a Trifluoromethyl Group

| Compound Name | Type | Key Structural Feature |

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine |

| Flazasulfuron | Herbicide | Trifluoromethylpyridine |

| Tetraniliprole | Insecticide | Trifluoromethyl tetrazole |

| Pyraziflumid | Fungicide | Trifluoromethyl pyrazine |

| Oxathiapiprolin | Fungicide | Trifluoromethyl pyrazole |

Development of Chemical Reporter Tools

O-substituted hydroxylamines are valuable reagents in chemical biology, particularly for the development of chemical reporter tools used in bioorthogonal labeling. rsc.org This strategy involves a two-step process: first, a biomolecule is metabolically or enzymatically tagged with a chemical reporter group (like an azide or alkyne), and second, this group is selectively reacted with a probe for visualization or isolation. researchgate.net

Bioorthogonal Labeling of Biomolecules (Glycans, Proteins, Lipids)

Bioorthogonal chemistry provides powerful tools for labeling and studying a wide range of biomolecules, including glycans, proteins, and lipids, in their native environments. researchgate.net Hydroxylamine derivatives play a role in some of these labeling strategies.

Glycans: Metabolic glycoengineering (MGE) uses synthetic carbohydrate derivatives modified with a chemical reporter to metabolically incorporate tags into newly synthesized glycoconjugates. uni-konstanz.de These reporters can then be derivatized in a bioorthogonal ligation reaction. uni-konstanz.de For instance, O-linked glycans can be liberated from glycoproteins using hydroxylamine in conjunction with an organic superbase, which is a practical method for glycan analysis. nih.gov This approach allows for the characterization of complex glycosylation patterns that are crucial in neuronal development and other cellular processes. nih.govnih.gov

Proteins: Proteins can be labeled using bioorthogonal reactions by incorporating unnatural amino acids that contain a reactive handle. nih.govbiorxiv.org These handles can then be selectively targeted with probes. While various bioorthogonal reactions are used, such as Staudinger ligation or click chemistry, hydroxylamines can be involved in specific cleavage or modification strategies. researchgate.netnih.govresearchgate.net For example, hydroxylamine is used to cleave Asn-Gly fusion protein linkages to isolate a protein of interest after expression in E. coli. nih.gov

Lipids: The study of lipids and their interactions has been advanced by the development of bioorthogonal lipid probes. rockefeller.edu These probes are often bifunctional, containing both a photoreactive crosslinking group to capture interacting proteins and a bioorthogonal handle for detection. nih.gov This allows for the identification and characterization of protein-lipid interactions within cells. nih.gov Metabolic labeling, where cells are fed synthetic lipid building blocks containing a reporter group, enables the in situ generation of these probes. nih.govbiorxiv.org

| Biomolecule | Labeling Strategy | Role of Hydroxylamine Moiety |

| Glycans | Metabolic Glycoengineering (MGE) | Liberation of O-linked glycans for analysis. nih.gov |

| Proteins | Unnatural Amino Acid Incorporation | Cleavage of fusion protein tags. nih.gov |

| Lipids | Metabolic Labeling with Bifunctional Probes | Component of certain chemical probes or reagents. |

Strategies for Site-Selective Protein Modification

Achieving site-selective modification of proteins is crucial for producing homogeneous protein conjugates for therapeutic and research applications. semanticscholar.org One method involves targeting specific amino acid residues. Dehydroalanine (Dha), which can be generated from cysteine, is a strong Michael acceptor that can be selectively targeted by various reagents for protein modification. researchgate.net The incorporation of unnatural amino acids with unique reactive groups via genetic code expansion is another powerful strategy. biorxiv.org This allows for the introduction of a bioorthogonal handle at a specific site, which can then be exclusively labeled with a probe, avoiding modification of other residues. biorxiv.orgresearchgate.net

Precursor and Reagent Roles

Hydroxylamine and its derivatives are versatile reagents in organic synthesis and chemical biology due to the reactive N-O bond. mdpi.com They can act as both nucleophiles and electrophiles, making them useful synthons for constructing complex molecules. mdpi.com

Formation of Modified Biomolecules

This compound serves as a reagent in the formation and modification of biomolecules. It can be used as an oxime reactant for coupling reactions with the reducing sugars of carbohydrates. medchemexpress.com In prebiotic chemistry studies, hydroxylamine has been shown to react with formaldehyde in simulated sea medium to produce amino acids such as glycine, serine, and aspartic acid, demonstrating its role as a precursor to fundamental biological building blocks. nih.gov Furthermore, hydroxylamine-based reagents are employed in the synthesis of N-heterocycles and as electrophilic aminating agents to form C-N, N-N, O-N, and S-N bonds. rsc.orgmdpi.com

Precursors for Crosslinking Agents

The use of this compound as a direct precursor for synthesizing crosslinking agents is not extensively detailed in the provided research. However, the chemistry of hydroxylamines and their derivatives is central to creating a variety of bifunctional molecules. nih.gov Photoreactive bioorthogonal lipid probes, for example, act as crosslinking agents to covalently capture lipid-protein interactions, and their synthesis can involve building blocks with hydroxylamine-related functionalities. nih.gov

Electrophilic Aminating Reagents in Complex Molecule Construction

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as pharmaceuticals, natural products, and agrochemicals, where amine functionalities are ubiquitous. nih.gov Traditionally, C-N bonds are formed via nucleophilic amination, where an amine acts as the nucleophile. However, an alternative "umpolung" strategy, known as electrophilic amination, has gained significant traction. In this approach, the nitrogen source is engineered to act as an electrophile, reacting with a carbon nucleophile. nih.gov This method offers distinct advantages, including the potential to avoid protecting group strategies that are often necessary in complex syntheses. nih.gov

Among the various classes of electrophilic aminating agents, hydroxylamine derivatives have emerged as particularly versatile and effective reagents. rsc.orgnih.gov These compounds, particularly O-substituted hydroxylamines, are employed in a range of powerful C-N bond-forming processes, including transition-metal-catalyzed reactions. nih.gov The general structure of these reagents involves an N-O bond which, upon activation, allows the nitrogen atom to be transferred to a nucleophilic substrate. nih.gov The development of methodologies using hydroxylamine-derived reagents has enabled the direct introduction of unprotected amino groups into various organic frameworks, enhancing step efficiency and atom economy. rsc.orgnih.gov

Transition metal catalysis has been instrumental in expanding the scope and utility of hydroxylamine-based electrophilic amination. vivekanandcollege.ac.in Catalysts based on copper, palladium, and other metals can mediate the formation of C-N bonds with a variety of carbon nucleophiles, including organometallic reagents and unsaturated systems. vivekanandcollege.ac.innih.gov For instance, copper-catalyzed methodologies have been developed for the electrophilic amination of arylsilanes and for the regio- and enantioselective hydroamination of alkenes using hydroxylamine derivatives. nih.govacs.org

A prominent example of this class of reagents is O-benzoylhydroxylamines, which have been extensively used in both academic and industrial research for transition metal-catalyzed C-N bond formations. vivekanandcollege.ac.in These reagents have proven effective in a variety of amination reactions, showcasing the broad applicability of the hydroxylamine scaffold as an electrophilic nitrogen source. vivekanandcollege.ac.in While specific applications of this compound as an electrophilic aminating reagent in the construction of complex molecules are not extensively detailed in the literature, its structural similarity to other O-alkyl hydroxylamines suggests its potential utility in similar transformations. The trifluoroethyl group may influence the reactivity and stability of the reagent. This compound hydrochloride is noted as a reactant for coupling reactions with reducing sugars to form oximes. medchemexpress.com

The following table summarizes representative examples of electrophilic amination reactions using various hydroxylamine derivatives, illustrating the scope of this methodology in organic synthesis.

| Catalyst/Mediator | Carbon Nucleophile | Aminating Reagent | Product Type | Ref. |

| Copper | Arylsilane | O-Acyl hydroxylamine | Aniline | nih.gov |

| Copper | 1-Trifluoromethylalkene | N,N-disubstituted hydroxylamine | α-Trifluoromethylamine | acs.org |

| Rhodium | Arene | O-Pivaloyl hydroxylamine triflic acid | Primary Arylamine | orgsyn.org |

| Iron | Alkene | O-Pivaloyl hydroxylamine triflic acid | Primary Aminoalcohol | orgsyn.org |

| Palladium | Alkene (aza-Heck) | O-Acyl-N,N-disubstituted hydroxylamine | N-Heterocycle | nih.gov |

Computational and Theoretical Studies

Prediction of Reactivity and SelectivityComputational methods are also employed to predict the reactivity and selectivity of chemical compounds. By analyzing parameters such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and atomic charges, researchers can forecast how O-(2,2,2-trifluoroethyl)hydroxylamine would behave with different reagents. These predictions are crucial for designing new synthetic routes and optimizing reaction conditions. However, the absence of published computational data for this specific molecule prevents a detailed analysis of its predicted reactivity and selectivity.

While the principles of computational chemistry are well-established, their specific application to this compound is not found in the existing body of scientific literature. Therefore, any attempt to provide a detailed, data-driven article on this topic would be unsubstantiated. Further experimental and theoretical research is needed to fill this knowledge gap.

Analytical Methodologies for Characterization and Quantification

Spectrophotometric Techniques for Hydroxylamine (B1172632) and Its Derivatives

Spectrophotometry offers sensitive and accessible methods for the determination of hydroxylamine and its derivatives. nih.gov These methods are often indirect and rely on the chemical transformation of the hydroxylamine moiety into a colored product that can be quantified. For derivatives like O-(2,2,2-trifluoroethyl)hydroxylamine, a hydrolysis step is typically required to liberate the hydroxylamine for subsequent analysis. niscpr.res.inbohrium.comscispace.com

Several strategies have been developed for this purpose:

Oxidation to Nitrite (B80452): A common approach involves the oxidation of hydroxylamine to nitrite. The resulting nitrite is then quantified using a diazotization-coupling reaction. nih.govbohrium.com For instance, hydroxylamine can be oxidized with sodium arsenate in an alkaline medium. The formed nitrite then reacts with a diazotizing reagent, such as p-nitroaniline, and a coupling agent, like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA), to produce a stable, colored azo dye. nih.govbohrium.comresearchgate.net The absorbance of this dye is measured at a specific wavelength, typically around 545 nm, and is proportional to the initial hydroxylamine concentration. nih.govresearchgate.net This method has been shown to be sensitive, with a molar absorptivity of 6.7 x 10⁴ L mol⁻¹ cm⁻¹. nih.govbohrium.com

Indophenol (B113434) Reaction: Another method is based on the reduction of hydroxylamine to ammonium (B1175870) sulfate, which is then determined by the Berthelot (indophenol) reaction. niscpr.res.in This involves reacting the ammonium with salicylic (B10762653) acid, sodium hypochlorite, and sodium nitroprusside to form an indophenol dye, which is measured spectrophotometrically. niscpr.res.inresearchgate.net

Redox Reactions with Dyes: The redox properties of hydroxylamine can be exploited directly. One such method uses bromine to oxidize hydroxylamine. The excess, unreacted bromine is then quantified by its ability to bleach a dye, such as methyl red. scispace.com The decrease in the dye's color, measured at its absorption maximum (e.g., 520 nm for methyl red), is correlated with the amount of hydroxylamine present. scispace.com

These spectrophotometric methods are valuable for quantifying hydroxylamine derivatives in various samples, including pharmaceutical formulations, after an appropriate hydrolysis step to release the parent hydroxylamine. niscpr.res.inbohrium.comscispace.com

| Method | Principle | Reagents | Detection Wavelength (λmax) | Molar Absorptivity (ε) |

| Diazotization-Coupling | Oxidation of hydroxylamine to nitrite, followed by formation of an azo dye. | Sodium arsenate, p-nitroaniline, N-(1-naphthyl)ethylenediamine dihydrochloride. | 545 nm | 6.7 x 10⁴ L mol⁻¹ cm⁻¹ |

| Indophenol Reaction | Reduction of hydroxylamine to ammonium, followed by formation of indophenol blue. | Zn/H₂SO₄, salicylic acid, sodium hypochlorite, sodium nitroprusside. | 648 nm | 1.9 x 10⁴ L mol⁻¹ cm⁻¹ |

| Dye Bleaching | Oxidation of hydroxylamine by excess bromine, followed by bleaching of methyl red by unreacted bromine. | Bromine, Methyl Red. | 520 nm | 9.8 x 10⁴ L mol⁻¹ cm⁻¹ |

Spectroscopic Identification Methods in Organic Synthesis

For the structural confirmation of this compound, spectroscopic techniques are indispensable. These methods provide detailed information about the molecule's framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen and the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The trifluoromethyl group (-CF₃) in this compound would give a distinct signal. The chemical shift of this signal is sensitive to the local electronic environment, making ¹⁹F NMR a valuable technique for confirming the presence and integrity of the trifluoroethyl moiety. nih.gov Trifluoromethyl probes are often used in NMR studies due to the strong signal resulting from three equivalent nuclei. nih.gov

¹³C NMR: The carbon-13 NMR spectrum would show two signals corresponding to the two carbon atoms in the trifluoroethyl group. The carbon of the -CF₃ group would exhibit a quartet due to one-bond coupling with the three fluorine atoms, while the -CH₂- carbon would also be split by the adjacent fluorines.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the trifluoroethyl group or cleavage of the N-O bond. Gas chromatography coupled with mass spectrometry (GC-MS) can be used for the analysis of volatile derivatives. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine group (typically in the 3300-3400 cm⁻¹ region), C-H stretches of the methylene group, a strong C-F stretching band characteristic of the trifluoromethyl group (often in the 1100-1300 cm⁻¹ region), and the N-O stretch.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of O-(2,2,2-trifluoroethyl)hydroxylamine to improve diastereomeric purity and yield?

- Methodological Answer : The synthesis often involves hydroxylamine addition to trifluoroethyl derivatives, followed by chromatographic separation. To optimize yield, adjust reaction stoichiometry (e.g., hydroxylamine-to-substrate ratio) and use refluxing methyl tert-butyl ether (MTBE) for formylation steps. Flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) effectively separates diastereomers. Monitor reaction progress via TLC and confirm purity via HPLC .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Use and NMR to confirm structural integrity and fluorine environment. Mass spectrometry (ESI-TOF) verifies molecular weight. X-ray crystallography resolves stereochemistry for crystalline intermediates. IR spectroscopy identifies functional groups (e.g., hydroxylamine N-O stretch at ~930 cm). Purity is assessed via HPLC with UV detection at 254 nm .

Q. Which purification methods are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves separation. Recrystallization from ethanol/water mixtures enhances purity. Centrifugal partition chromatography (CPC) is advantageous for thermally labile intermediates .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store at 2–8°C under inert gas (argon) to minimize hydrolysis. Neutralize waste with dilute HCl before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the bioactivity and metabolic stability of hydroxylamine derivatives in drug discovery?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by reducing CYP450-mediated oxidation. Compare pharmacokinetics of fluorinated vs. non-fluorinated analogs using microsomal assays. Molecular docking studies (e.g., AutoDock Vina) reveal how trifluoroethyl groups improve target binding via hydrophobic interactions or halogen bonding .

Q. What solvent systems and pH conditions stabilize this compound in aqueous solutions?

- Methodological Answer : Use buffered solutions (pH 6–7) to prevent degradation. Acetonitrile/water (1:1) minimizes hydrolysis. Stability studies (25°C and 40°C) with UPLC-MS monitoring quantify degradation products. Add antioxidants (e.g., ascorbic acid, 1 mM) to reduce oxidative decomposition .

Q. What reaction mechanisms explain the nucleophilic behavior of this compound in cross-coupling reactions?

- Methodological Answer : The hydroxylamine group acts as a nucleophile in SN2 reactions. Kinetic isotope effect (KIE) studies and DFT calculations (e.g., Gaussian 16) elucidate transition states. Probe regioselectivity using substituted aryl halides and monitor via NMR .

Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.